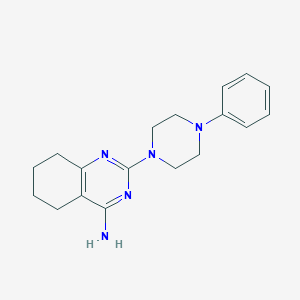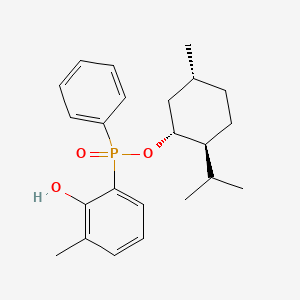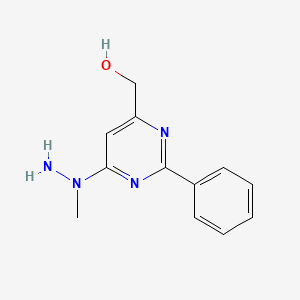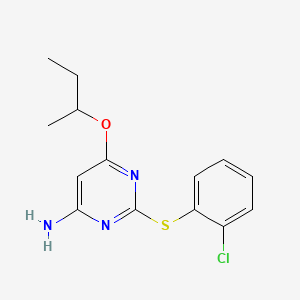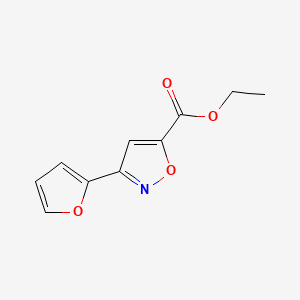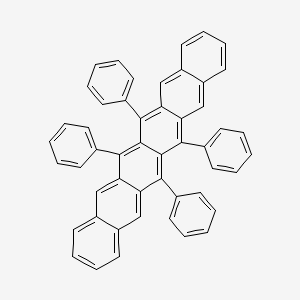![molecular formula C33H34N7.Cl<br>C33H34ClN7 B12913883 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride CAS No. 68134-34-9](/img/structure/B12913883.png)
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride is a complex organic compound with the molecular formula C33H34ClN7 and a molecular weight of 564.1 g/mol. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride involves multiple steps. The primary synthetic route includes the diazotization of 4-[(2-Cyanoethyl)ethylamino]aniline followed by coupling with 7-(diethylamino)-5-phenylphenazinium chloride. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial production methods often scale up this synthetic route, utilizing large reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems helps in monitoring the reaction parameters closely, ensuring the reproducibility of the compound.
Chemical Reactions Analysis
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of azo bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and a staining agent in various chemical analyses.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: The compound is used in the manufacturing of colored materials, including textiles and inks.
Mechanism of Action
The mechanism of action of 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride involves its interaction with molecular targets through its azo and phenazinium groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The molecular pathways involved include electron transfer processes and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride stands out due to its unique combination of azo and phenazinium groups. Similar compounds include:
Phenazinium chloride: Lacks the azo group, resulting in different chemical properties.
Azo dyes: These compounds have azo groups but may not have the phenazinium structure, leading to variations in their applications and reactivity.
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of chemical and biological activities.
Properties
CAS No. |
68134-34-9 |
|---|---|
Molecular Formula |
C33H34N7.Cl C33H34ClN7 |
Molecular Weight |
564.1 g/mol |
IUPAC Name |
3-[4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]-N-ethylanilino]propanenitrile;chloride |
InChI |
InChI=1S/C33H34N7.ClH/c1-4-38(5-2)29-18-20-31-33(24-29)40(28-11-8-7-9-12-28)32-23-26(15-19-30(32)35-31)37-36-25-13-16-27(17-14-25)39(6-3)22-10-21-34;/h7-9,11-20,23-24H,4-6,10,22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PJKUDEUBYMNDHH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(CC)CCC#N)N=C2C=C1)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid](/img/structure/B12913807.png)
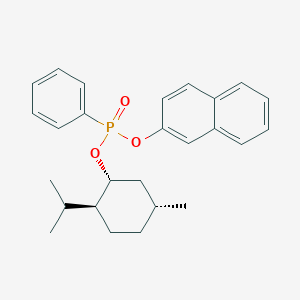
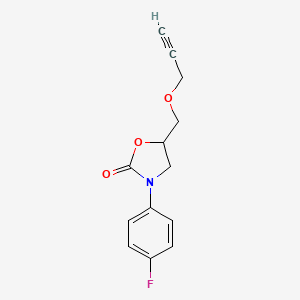
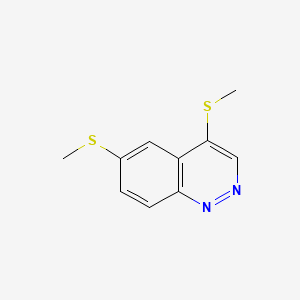
![(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913838.png)
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)
